4'-Chloro-O-propionotoluidide
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Overview
Description
4’-Chloro-O-propionotoluidide is an organic compound with the molecular formula C10H12ClNO. It is a member of the toluidide family, characterized by the presence of a chloro group and a propionyl group attached to the aromatic ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-O-propionotoluidide typically involves the reaction of 4-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions usually include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-O-propionotoluidide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-O-propionotoluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-O-propionotoluidide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-O-propionotoluidide involves its interaction with specific molecular targets. The chloro group and propionyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
4’-Chloro-O-propionotoluidide can be compared with other similar compounds such as:
- 3’-Chloro-O-propionotoluidide
- 5’-Chloro-O-propionotoluidide
- 4’-Chloro-O-formotoluidide
These compounds share similar structural features but differ in the position of the chloro and propionyl groups. The unique positioning of these groups in 4’-Chloro-O-propionotoluidide contributes to its distinct chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
5360-94-1 |
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Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
JKHFHJSPWJVHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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